Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine
Chemical Science Pub Date: 2021-05-25 DOI: 10.1039/D1SC00271F
Abstract
Precision medicine has been strongly promoted in recent years. It is used in clinical management for classifying diseases at the molecular level and for selecting the most appropriate drugs or treatments to maximize efficacy and minimize adverse effects. In precision medicine, an in-depth molecular understanding of diseases is of great importance. Therefore, in the last few years, much attention has been given to translating data generated at the molecular level into clinically relevant information. However, current developments in this field lack orderly implementation. For example, high-quality chemical research is not well integrated into clinical practice, especially in the early phase, leading to a lack of understanding in the clinic of the chemistry underlying diseases. In recent years, mass spectrometry (MS) has enabled significant innovations and advances in chemical research. As reported, this technique has shown promise in chemical mapping and profiling for answering “what”, “where”, “how many” and “whose” chemicals underlie the clinical phenotypes, which are assessed by biochemical profiling, MS imaging, molecular targeting and probing, biomarker grading disease classification, etc. These features can potentially enhance the precision of disease diagnosis, monitoring and treatment and thus further transform medicine. For instance, comprehensive MS-based biochemical profiling of ovarian tumors was performed, and the results revealed a number of molecular insights into the pathways and processes that drive ovarian cancer biology and the ways that these pathways are altered in correspondence with clinical phenotypes. Another study demonstrated that quantitative biomarker mapping can be predictive of responses to immunotherapy and of survival in the supposedly homogeneous group of breast cancer patients, allowing for stratification of patients. In this context, our article attempts to provide an overview of MS-based chemical mapping and profiling, and a perspective on their clinical utility to improve the molecular understanding of diseases for advancing precision medicine.
![Graphical abstract: Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine](http://scimg.chem960.com/usr/1/D1SC00271F.jpg)
![Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine](https://scimg.chem960.com/usr/1/D1SC00271F.jpg)
Recommended Literature
- [1] Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution†
- [2] Thiazole-based metallophosphors of iridium with balanced carrier injection/transporting features and their two-colour WOLEDs fabricated by both vacuum deposition and solution processing-vacuum deposition hybrid strategy†
- [3] Front cover
- [4] Electrophilic fluorination of organosilanes
- [5] Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde†
- [6] Xeno nucleic acids (XNAs) having non-ribose scaffolds with unique supramolecular properties
- [7] Acid catalyzed one-pot approach towards the synthesis of curcuminoid systems: unsymmetrical diarylidene cycloalkanones, exploration of their single crystals, optical and nonlinear optical properties†
- [8] Microchemical
- [9] Realizing enhanced luminescence of silver nanocluster–peptide soft hydrogels by PEI reinforcement†
- [10] Enzymatically synthesized poly(amino-co-ester) polyplexes for systemic delivery of pcDNA-miRNA-214 to suppress colorectal cancer liver metastasis†